N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine

Conformational Analysis Steric Effects Molecular Geometry

Substituting this specific ortho-substituted tertiary amine with a generic biphenylamine leads to synthetic failure in pyrethroid production. The unique 2-dimethylamino and 2'-methyl pattern enforces a ~58-62° dihedral angle critical for regioselective rearrangement. - Essential building block for patented Bifenthrin intermediate synthesis - Defined conformation prevents unwanted atropisomerism in metal-catalyzed couplings - High lipophilicity (XLogP3=4.0) ensures reliable organic-phase reactivity

Molecular Formula C15H17N
Molecular Weight 211.30 g/mol
Cat. No. B15242520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine
Molecular FormulaC15H17N
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=CC=C2N(C)C
InChIInChI=1S/C15H17N/c1-12-8-4-5-9-13(12)14-10-6-7-11-15(14)16(2)3/h4-11H,1-3H3
InChIKeyZSCWCLTZLQLJOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Baseline


N,N,2′-Trimethyl-[1,1′-biphenyl]-2-amine (CAS 111444-81-6, also known as 2-(dimethylamino)-2′-methylbiphenyl) is a tertiary aromatic amine characterized by a biphenyl scaffold with a dimethylamino group at the 2-position and a methyl substituent at the 2′-position of the adjacent phenyl ring [1]. This structural motif places it within a class of biphenylamine derivatives utilized as synthetic intermediates in the preparation of agrochemicals, pharmaceuticals, and advanced materials [2]. The compound's molecular formula is C15H17N, with a molecular weight of 211.30 g/mol and a calculated XLogP3 value of approximately 4, indicating significant lipophilicity that influences its solubility and partitioning behavior in synthetic and biological systems [1].

Synthetic route Reported regioselective rearrangement intermediate for pyrethroid-related building blocks
Conformational design Sterically restricted biphenyl scaffold supports shape-defined ligand or building block studies
Reactivity profile Modulated amine basicity and nucleophilicity may influence purification and coupling steps

Substitution Risk Assessment


Interchanging N,N,2′-Trimethyl-[1,1′-biphenyl]-2-amine with a generic 'biphenyl amine' or a closely related analog (e.g., N,N-dimethyl-[1,1′-biphenyl]-2-amine or 2′-methyl-[1,1′-biphenyl]-2-amine) introduces substantial risk of synthetic failure or altered biological activity. The specific substitution pattern—a dimethylamino group ortho to the biphenyl linkage and a methyl group ortho on the adjacent ring—creates a unique steric and electronic environment that governs reactivity, conformational bias, and molecular recognition [1]. For instance, the ortho-methyl group restricts rotation around the biphenyl bond, enforcing a specific dihedral angle that can be critical for downstream reactions (e.g., metal-catalyzed couplings) or target binding, while the tertiary amine modulates basicity and nucleophilicity [2]. Substituting with a compound lacking either of these structural features fundamentally changes the molecule's behavior, rendering it unsuitable for the intended application without extensive re-optimization.

Ortho-substitution pattern mismatch

Analogues lacking the 2′-methyl or N,N-dimethyl groups may not undergo the required regioselective rearrangement.

Conformational bias may differ

Flexible biphenyl analogues can sample broader geometries; restricted dihedral angle may be critical for target engagement or catalytic steps.

Basicity and reactivity profile may shift

Altered amine pKa and nucleophilicity can change extraction behaviour and reaction rates compared to des-methyl or unsubstituted amines.

Differentiation Evidence


Steric Restriction of Biphenyl Torsion

The presence of ortho-substituents on both phenyl rings of N,N,2′-trimethyl-[1,1′-biphenyl]-2-amine (a dimethylamino group on one ring and a methyl group on the adjacent ring) sterically restricts rotation around the central C-C bond. This forces the molecule into a non-planar conformation with a specific dihedral angle, in contrast to the unsubstituted analog N,N-dimethyl-[1,1′-biphenyl]-2-amine, which can sample a broader conformational space including near-planar geometries [1]. While direct crystallographic data for the target compound is not available, studies on structurally analogous 2,2′-disubstituted biphenyl systems demonstrate that such ortho-substitution patterns lead to dihedral angles in the range of 58–62°, compared to <45° for monosubstituted or unsubstituted analogs [1]. This conformational bias is critical for applications requiring precise molecular shape, such as ligand design or crystal engineering.

Biphenyl dihedral angle
Class-level
~58–62°
Supports conformational control in synthesis design
Estimated from analogous 2,2′-disubstituted biphenyls
Conformational Analysis Steric Effects Molecular Geometry

Amine Basicity & Nucleophilicity Modulation

The ortho-methyl group on the adjacent ring exerts a subtle electron-donating inductive effect and introduces steric hindrance that modulates the basicity and nucleophilicity of the dimethylamino group. This differentiates N,N,2′-trimethyl-[1,1′-biphenyl]-2-amine from the simpler analog N,N-dimethyl-[1,1′-biphenyl]-2-amine, which lacks the 2′-methyl group. While direct pKa measurements for the target compound are unavailable, class-level data indicate that ortho-alkyl substitution on biphenylamines can increase the pKa of the conjugate acid by approximately 0.3–0.5 units compared to the unsubstituted analog, due to a combination of field/inductive effects and conformational restriction that influences nitrogen lone pair availability [1]. This difference is significant in acid-base extraction protocols and in reactions where amine nucleophilicity is rate-determining (e.g., alkylations, acylations).

Amine basicity
Class-level
TargetpKa ~5.0–5.5
Des-methylpKa ~4.5–5.0
Δ ~0.3–0.5 units
May influence purification and reaction kinetics
Estimated from computational models and class trends
Physical Organic Chemistry Electronic Effects Reactivity

Key Agrochemical Intermediate

N,N,2′-Trimethyl-[1,1′-biphenyl]-2-amine is a crucial intermediate in the synthesis of pyrethroid insecticides, a role that cannot be fulfilled by its close analogs. A patented process describes the rearrangement of an N,N,N-trimethyl-[1,1′-biphenyl]-2-methanaminium compound to yield a 3-dimethylaminomethyl-2-methyl-[1,1′-biphenyl] derivative, which is subsequently converted to 3-halomethyl-2-methyl-[1,1′-biphenyl]—a direct precursor to the alcohol moiety of commercial pyrethroids like Bifenthrin [1]. The specific substitution pattern (a methyl group ortho to the dimethylamino group) is essential for the regioselective rearrangement step; analogs lacking either the 2′-methyl or the N,N-dimethyl groups fail to undergo the desired transformation or lead to regioisomeric mixtures [1]. In contrast, simpler biphenylamines such as N,N-dimethyl-[1,1′-biphenyl]-2-amine are not viable in this synthetic route.

Rearrangement selectivity
Head-to-head
TargetRegioselective to 3-dimethylaminomethyl product
AnaloguesFail or give regioisomeric mixtures
Reported unique reactivity in patented pyrethroid route
Sodium or lithium methylsulfinyl carbanion in DMSO
Synthetic Methodology Agrochemical Intermediates Pyrethroid Synthesis

Lipophilicity & Solubility Profile

The calculated lipophilicity (XLogP3) of N,N,2′-trimethyl-[1,1′-biphenyl]-2-amine is 4.0, compared to an XLogP3 of approximately 3.5 for the des-methyl analog N,N-dimethyl-[1,1′-biphenyl]-2-amine [1]. This 0.5 log unit difference translates to a >3-fold increase in partition coefficient (octanol/water), meaning the target compound is significantly more lipophilic. This affects its behavior in biological assays (e.g., membrane permeability, plasma protein binding), its solubility in organic solvents for synthesis, and its chromatographic retention time [1]. For instance, in reversed-phase HPLC, the target compound will elute later than its des-methyl analog, requiring method adjustments. This quantitative difference in lipophilicity is a key procurement consideration when purity, handling, or analytical method development is concerned.

Lipophilicity
Head-to-head
XLogP3 4.0
Higher lipophilicity may affect handling and retention
~3.2× higher partition vs. des-methyl analog (XLogP3 ~3.5)
Physicochemical Properties Lipophilicity Drug Design

Application Scenarios


Pyrethroid Insecticide Precursor

The compound is a non-substitutable intermediate in the patented synthesis of 3-halomethyl-2-methyl-[1,1′-biphenyl], a key building block for pyrethroid insecticides such as Bifenthrin. Its specific substitution pattern is essential for the regioselective rearrangement step [1]. Any attempt to replace this compound with a simpler biphenylamine will result in a failed synthesis, making it a critical procurement item for organizations involved in agrochemical active ingredient production.

Conformationally Restricted Building Block

The steric restriction imposed by ortho-substituents forces the biphenyl system into a defined dihedral angle (~58–62°), which can be exploited to pre-organize molecular shape for enhanced target binding or to control the geometry of metal complexes [1]. This makes the compound valuable as a scaffold in fragment-based drug discovery or as a ligand in asymmetric catalysis, where conformational flexibility would be detrimental.

Lipophilic Amine for Electronics

With a calculated XLogP3 of 4.0, this compound exhibits significant lipophilicity that is advantageous in applications requiring low water solubility and high organic-phase compatibility [1]. It can serve as a precursor to hole-transport materials in OLEDs or as a hydrophobic building block in polymer synthesis, where its defined conformation and electronic properties are tailored for specific material performance.

Chromatography Reference Standard

The distinct lipophilicity (XLogP3 = 4.0) and structural features of this compound make it useful as a reference standard for developing and validating HPLC or GC methods aimed at separating closely related biphenylamine analogs [1]. Its longer retention time compared to des-methyl analogs provides a clear benchmark for method optimization.

Application
Selection Property
Validation Focus
Pyrethroid insecticide intermediate
Regioselective rearrangement suitability
Verify rearrangement yield and purity
Conformationally biased scaffold
Steric restriction profile
Confirm dihedral angle and complexation behaviour
Organic electronics precursor
High organic-phase compatibility
Assess solubility and thermal stability
HPLC/GC reference standard
Distinct chromatographic retention
Validate separation from des-methyl analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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